H-Glu(OtBu)-OtBu

Beschreibung

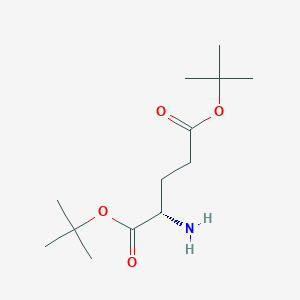

Structure

3D Structure

Eigenschaften

IUPAC Name |

ditert-butyl (2S)-2-aminopentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUGPDFKMVHCCJ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-06-9 |

Source

|

| Record name | L-Glutamic acid di-tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(tert-butyl) L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to H-Glu(OtBu)-OtBu: A Key Intermediate in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on L-Glutamic acid di-tert-butyl ester (H-Glu(OtBu)-OtBu), a pivotal amino acid derivative in the fields of peptide chemistry, drug development, and medical imaging. This document outlines its chemical properties, applications, and relevant experimental contexts.

Core Physicochemical Properties

This compound is a derivative of L-glutamic acid where both the alpha-carboxyl group and the side-chain carboxyl group are protected by tert-butyl (OtBu) esters. This protection strategy is crucial for its application in controlled chemical syntheses. The compound is typically available as a free amine or as a hydrochloride salt (this compound·HCl).

| Property | This compound | This compound·HCl |

| CAS Number | 16874-06-9 | 32677-01-3[1][2][3] |

| Molecular Formula | C13H25NO4 | C13H26ClNO4[1] |

| Molecular Weight | 259.34 g/mol | 295.80 g/mol [1][2] |

| Appearance | - | White to off-white powder or crystal[3] |

| Melting Point | - | 118.0 to 124.0 °C[3] |

| Solubility | - | Soluble in Methanol (50mg/ml) |

| Storage Conditions | - | 2-8 °C, in a cool and dry place[1] |

Applications in Peptide Synthesis

The primary application of this compound lies in its role as a building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The tert-butyl protecting groups on the carboxyl functions prevent unwanted side reactions during the peptide chain elongation process.

This compound and its derivatives are instrumental in the synthesis of complex peptides, including therapeutic peptides and their analogs. Notably, it serves as a side-chain intermediate for the synthesis of GLP-1 analogs such as Semaglutide and Tirzepatide, which are used in the treatment of diabetes and obesity.

Role in Drug Discovery and Medical Imaging

Beyond peptide synthesis, this compound hydrochloride is a key intermediate in the synthesis of probes targeting the prostate-specific membrane antigen (PSMA). These probes are utilized in advanced medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for the diagnosis and monitoring of prostate cancer. The use of linkers derived from this compound can help in reducing non-specific background binding and improving the tumor-to-background contrast in these imaging studies.

Experimental Workflow: Use in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a generalized workflow for the incorporation of an amino acid like this compound in Solid-Phase Peptide Synthesis.

Experimental Protocol: A General Coupling Step in SPPS

The following is a representative, generalized protocol for the coupling of an Fmoc-protected amino acid, which would be analogous to the step where a protected glutamic acid derivative is incorporated.

-

Resin Swelling: The solid support resin is swelled in a suitable solvent (e.g., dimethylformamide, DMF) for 30-60 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain on the resin is removed by treating with a 20% solution of piperidine in DMF for 5-15 minutes. This step is typically repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

-

Coupling: The protected amino acid to be coupled (in this context, an N-terminally protected version of this compound, such as Fmoc-Glu(OtBu)-OH) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activation mixture is then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

-

Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

Logical Relationship: From Building Block to Application

The following diagram illustrates the logical progression from the fundamental chemical, this compound, to its high-level applications in medicine.

References

The Versatility of H-Glu(OtBu)-OtBu in Modern Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid di-tert-butyl ester hydrochloride, or H-Glu(OtBu)-OtBu, is a pivotal amino acid derivative that has found extensive applications across various domains of biochemical research and drug development. Its unique structural features, particularly the dual tert-butyl ester protecting groups on both the alpha- and gamma-carboxyl functions, offer chemists precise control over synthetic pathways. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to support researchers in leveraging this versatile building block.

The strategic use of tert-butyl (OtBu) protecting groups is central to the utility of this compound. These groups are stable under a variety of reaction conditions, yet can be readily removed with mild acids, such as trifluoroacetic acid (TFA), ensuring the integrity of the target molecule during synthesis. This orthogonality is fundamental to its application in complex, multi-step synthetic procedures like solid-phase peptide synthesis (SPPS).

Core Applications

The primary applications of this compound and its derivatives in biochemical research can be categorized as follows:

-

Peptide Synthesis: As a protected glutamic acid residue, it is a fundamental building block in the synthesis of peptides. The OtBu groups prevent unwanted side reactions at the carboxylic acid sites during peptide chain elongation.[1]

-

Drug Discovery and Development:

-

Prostate-Specific Membrane Antigen (PSMA) Targeting Probes: this compound hydrochloride is a key intermediate in the synthesis of ligands that target PSMA, a biomarker for prostate cancer. These probes are used in PET/SPECT imaging and targeted therapy.

-

Antibody-Drug Conjugate (ADC) Linkers: The derivative H-Glu-OtBu serves as a non-cleavable linker in the synthesis of ADCs, which are targeted cancer therapeutics.[2]

-

PROTACs: H-Glu-OtBu is also utilized as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins.[2]

-

Quantitative Data Summary

While comprehensive, standardized quantitative data for all applications of this compound is not always readily available in the literature, the following tables summarize the typical yields and purity levels reported in various synthetic contexts.

Table 1: Solid-Phase Peptide Synthesis (SPPS) - General Performance

| Parameter | Typical Value | Notes |

| Purity (HPLC) | >97% | Purity of the commercially available amino acid derivative.[3] |

| Coupling Efficiency | Generally high | Dependent on coupling reagents and reaction conditions. Often requires monitoring. |

| Overall Yield | Variable | Highly dependent on the peptide sequence and length. |

Table 2: Synthesis of PSMA-Targeting Probes

| Parameter | Reported Value | Reference |

| Radiochemical Yield (18F-labeled probe) | 67 ± 7% and 53 ± 7% (decay-corrected) | [4] |

| Radiochemical Purity | >98% | [4] |

| Overall Yield (Dye Conjugation) | 28% | [5] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH

This protocol outlines the general steps for incorporating a glutamic acid residue into a peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Glu(OtBu)-OH

-

Appropriate resin (e.g., Wang, Rink Amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, DIC)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu groups from the glutamic acid residue).

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a PSMA-Binding Radioligand Intermediate

This protocol describes the initial steps in the synthesis of a PSMA-binding ligand, starting from this compound·HCl.

Materials:

-

This compound·HCl

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine

-

1,1'-Carbonyldiimidazole (CDI)

-

Dry Dichloromethane (DCM)

-

Argon atmosphere

-

Ice-water bath

Methodology:

-

Under an argon atmosphere, dissolve this compound·HCl (1 equivalent), DMAP (0.05 equivalents), and triethylamine (2.5 equivalents) in dry DCM.

-

Cool the solution to 0°C in an ice-water bath.

-

Add CDI (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Quench the reaction with an appropriate reagent (e.g., sodium bicarbonate solution).

-

Proceed with the subsequent steps of the synthesis, which typically involve the addition of other building blocks to construct the full PSMA-targeting probe.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. nbinno.com [nbinno.com]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of H-Glu(OtBu)-OtBu for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-Glutamic acid di-tert-butyl ester (H-Glu(OtBu)-OtBu) and its hydrochloride salt (this compound·HCl). This information is critical for its application in peptide synthesis, drug delivery, and the development of diagnostic probes.

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure, the solvent's properties, and environmental factors such as temperature and pH. This compound, an amino acid derivative, possesses both polar (amino and carboxyl groups) and non-polar (di-tert-butyl ester) moieties. The bulky and hydrophobic tert-butyl groups significantly impact its solubility profile, generally increasing its affinity for organic solvents compared to its parent amino acid, L-glutamic acid. The hydrochloride salt form enhances polarity, which can influence its solubility in aqueous and polar protic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its hydrochloride salt in various solvents. It is important to note that solubility can be affected by factors such as the purity of the compound and the experimental conditions.

Table 1: Solubility of this compound·HCl (CAS: 32677-01-3)

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| Methanol | 50 mg/mL[1] | ~169 mM | - |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | ~338 mM | Requires sonication for dissolution[2]. |

Table 2: Qualitative and Semi-Quantitative Solubility of this compound and Related Compounds

| Compound | Solvent(s) | Reported Solubility | Notes |

| This compound·HCl | Ethanol | Moderately soluble[3] | - |

| This compound·HCl | Water | Soluble[3] | Specific quantitative data is not readily available. |

| H-Glu(OtBu)-OH | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble[4] | - |

| H-Glu-OtBu | Dimethyl Sulfoxide (DMSO) | 10 mg/mL[5] | ~49.2 mM. Requires sonication, warming, and heating to 60°C. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility[5]. |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The interplay of its chemical structure with the chosen solvent system and experimental conditions dictates its dissolution behavior.

Experimental Protocols for Solubility Determination

While a specific, standardized protocol for this compound is not widely published, a general methodology for determining the solubility of amino acid derivatives can be adapted. The choice of analytical technique depends on the required accuracy and the concentration range.

1. Gravimetric Method

This method is suitable for determining solubility in volatile organic solvents where the compound has moderate to high solubility.

-

Materials : Analytical balance, vials, temperature-controlled shaker, solvent of interest, this compound.

-

Procedure :

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a temperature-controlled shaker.

-

Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully transfer a known volume of the supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant taken.

-

2. Chromatographic Method (UPLC/HPLC)

This is a highly sensitive and accurate method, suitable for a wide range of solubilities, including low solubility in aqueous solutions.

-

Materials : UPLC/HPLC system with a suitable detector (e.g., UV-Vis or MS), analytical balance, volumetric flasks, appropriate column, mobile phase, solvent of interest, this compound.

-

Procedure :

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

-

Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the UPLC/HPLC system and determine the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

The following diagram illustrates a general workflow for determining the solubility of this compound.

Conclusion

This guide provides a summary of the currently available solubility data for this compound and its hydrochloride salt, along with generalized experimental protocols for its determination. The high solubility in polar organic solvents like DMSO and methanol makes it well-suited for use in organic synthesis. For applications in aqueous media, further investigation into its solubility as a function of pH is recommended. The provided methodologies offer a starting point for researchers to quantitatively assess its solubility in their specific systems of interest.

References

H-Glu(OtBu)-OtBu stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of H-Glu(OtBu)-OtBu

Introduction

This compound, or L-Glutamic acid di-tert-butyl ester hydrochloride, is a critical building block in solid-phase peptide synthesis (SPPS) and various other applications within drug development and scientific research. The tert-butyl protecting groups on the side chain and C-terminus carboxyl groups prevent unwanted side reactions during peptide chain elongation. However, the stability of these protecting groups is paramount, as their premature cleavage can lead to impurities and failed syntheses. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.

Chemical Stability and Degradation Pathways

The primary factor influencing the stability of this compound is its susceptibility to acid-catalyzed hydrolysis. The tert-butyl ester linkages are labile in the presence of even weak acids, leading to the removal of the protecting groups. The main degradation pathway involves the sequential loss of the tert-butyl groups, ultimately yielding unprotected L-Glutamic acid.

Under neutral or basic conditions, the molecule is generally more stable. However, prolonged exposure to high pH or elevated temperatures can also lead to degradation, including the potential for pyroglutamate formation, a common side reaction in glutamic acid derivatives.

Caption: Acid-catalyzed degradation pathway of this compound.

Quantitative Stability Data

The stability of this compound is highly dependent on the specific conditions. Below is a summary of stability data under various scenarios.

| Condition | Observation | Stability Assessment |

| Solid State (Long-term) | Stable for years when stored under recommended conditions. | High |

| Aqueous Solution (pH 7) | Gradual hydrolysis observed over several hours to days at room temperature. | Moderate |

| Aqueous Solution (Acidic, pH < 5) | Rapid degradation, with significant loss of purity within hours. | Low |

| Organic Solvents (e.g., DMF, DCM) | Generally stable, but depends on the purity of the solvent (presence of acidic impurities). | High |

Recommended Storage and Handling Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to moisture and acidic gases (like CO2) which can promote hydrolysis. |

| Light | Protect from light. | While not highly light-sensitive, protection from light is a general best practice for complex organic molecules. |

| Container | Tightly sealed, non-reactive containers (e.g., amber glass vials with PTFE-lined caps). | Prevents contamination and exposure to atmospheric components. |

Experimental Protocols for Stability Assessment

A common method for assessing the stability of this compound is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Experimental Workflow for HPLC Stability Study

Caption: Workflow for a typical HPLC-based stability study.

Detailed HPLC Methodology

-

Objective: To quantify the purity of this compound and detect any degradation products over time.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The TFA helps to protonate the molecule and achieve good peak shape.

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time from a reference standard.

-

Monitor for the appearance of new peaks, which indicate degradation products.

-

Calculate the purity of the sample at each time point by dividing the peak area of this compound by the total peak area of all components.

-

Conclusion

The stability of this compound is critical for its successful application in research and development. Its primary degradation route is acid-catalyzed hydrolysis of the tert-butyl ester protecting groups. By adhering to strict storage and handling protocols—specifically, maintaining low temperatures, using an inert atmosphere, and avoiding acidic conditions—the integrity of this vital reagent can be preserved. Regular analytical assessment using techniques such as HPLC is recommended to ensure its purity before use in sensitive applications.

A Technical Guide to Glutamic Acid Derivatives in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the common side-chain protected glutamic acid derivatives used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It details the strategic importance of orthogonal protecting groups, provides experimental protocols for their use, and discusses common side reactions and mitigation strategies.

Introduction: The Role of Glutamic Acid in Peptides

Glutamic acid (Glu), an acidic amino acid, is crucial for the structure and function of many peptides and proteins. Its side-chain carboxyl group can participate in electrostatic interactions, form salt bridges, and serve as a site for post-translational modifications. During SPPS, this reactive side-chain must be protected to prevent unwanted side reactions, such as branching or undesired coupling. The choice of protecting group is critical, as it must be stable throughout the synthesis cycles and selectively removable under conditions that do not degrade the peptide or cleave it from the solid support.

The most prevalent strategy in modern peptide synthesis is the Fmoc/tBu approach, which relies on the orthogonality of the Nα-Fmoc protecting group (removed by a mild base, typically piperidine) and acid-labile side-chain protecting groups. This guide focuses on glutamic acid derivatives designed for this orthogonal scheme.

Key Glutamic Acid Derivatives in Fmoc SPPS

The selection of a side-chain protecting group for glutamic acid depends on the overall synthetic strategy, including the desired cleavage conditions and the need for selective on-resin modifications. The three most common derivatives are discussed below.

Fmoc-Glu(OtBu)-OH: The Workhorse Derivative

The tert-butyl (tBu) ester is the most widely used protecting group for the glutamic acid side-chain in Fmoc SPPS. Its popularity stems from its stability to the basic conditions used for Fmoc deprotection and its clean, quantitative removal during the final cleavage step with strong acids like trifluoroacetic acid (TFA).

Fmoc-Glu(OBzl)-OH: The Hydrogenolysis-Labile Option

The benzyl (Bzl) ester offers an alternative protection strategy. While also removable with strong acids, its primary advantage is its lability to catalytic hydrogenation. This allows for an orthogonal deprotection window if other acid-sensitive groups (like Boc or trityl on other residues) must be preserved. However, the need for a metal catalyst can sometimes be a drawback.

Fmoc-Glu(OAll)-OH: The Orthogonal Choice for On-Resin Modifications

The allyl (All) ester provides a truly orthogonal protection scheme. It is stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage.[1] Its selective removal is achieved using a palladium(0) catalyst, making it the ideal choice for syntheses requiring on-resin side-chain modification, such as lactam bridge formation for cyclic peptides.[1]

Quantitative Data and Performance Comparison

While direct, side-by-side comparative studies are scarce in the literature, data from various sources allows for a general performance overview. Yields and purity are highly sequence-dependent and influenced by factors like peptide length and aggregation.

Table 1: General Properties of Common Glutamic Acid Derivatives

| Derivative | Protecting Group | Molecular Weight ( g/mol ) | Key Feature | Primary Deprotection Method |

| Fmoc-Glu(OtBu)-OH | tert-Butyl (OtBu) | 425.47 | Standard, acid-labile | Strong Acid (e.g., 95% TFA) |

| Fmoc-Glu(OBzl)-OH | Benzyl (OBzl) | 459.49 | Hydrogenolysis-labile | Catalytic Hydrogenation or Strong Acid |

| Fmoc-Glu(OAll)-OH | Allyl (OAll) | 409.43 | Fully orthogonal | Pd(0) Catalysis |

Table 2: Representative Purity and Yield Data

| Peptide/Context | Glutamic Acid Derivative Used | Reported Purity | Reported Yield | Citation |

| General Synthesis | Fmoc-Glu(OtBu)-OH | ≥99.0% (HPLC Purity of reagent) | High overall synthesis yield is typical | N/A |

| General Synthesis | Fmoc-Glu(OBzl)-OH | ≥97.0% (HPLC Purity of reagent) | Generally good | [2] |

| H4 Histone Peptide | Fmoc-Glu(tBu)-OH | >95% | Not specified | [3] |

| Glucosyl-Peptide | Fmoc-Asp(OH)-OtBu | Good | Diminished with incorporation | [4] |

Note: The yield and purity of a final peptide are highly dependent on the sequence, length, coupling efficiency at each step, and purification success, not just the glutamic acid derivative used.

Experimental Protocols

The following are generalized, step-by-step protocols for the use of glutamic acid derivatives in manual Fmoc-SPPS. Automated synthesizers will follow similar chemical logic.

Standard SPPS Cycle: Coupling of Fmoc-Glu(OtBu)-OH

This protocol details a single coupling cycle for incorporating Fmoc-Glu(OtBu)-OH.

A. Nα-Fmoc Deprotection:

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes.

-

Final Deprotection: Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for 10-15 minutes.

-

Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test gives a deep blue color).

B. Amino Acid Coupling (HBTU/HOBt Activation):

-

Activation Solution: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation solution and agitate for 1-2 minutes (pre-activation).

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If the test is positive, continue coupling for another hour or perform a second coupling (double coupling).

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). The resin is now ready for the next deprotection cycle.

Standard SPPS cycle for glutamic acid incorporation.

On-Resin Deprotection of Fmoc-Glu(OAll)-OH

This protocol is performed after the full peptide sequence has been assembled but before final cleavage from the resin.

-

Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes.

-

Reagent Preparation: Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl group) and a scavenger such as Phenylsilane (PhSiH₃, 10-20 eq.) in anhydrous, degassed DCM.

-

Deprotection Reaction: Add the palladium catalyst solution to the resin. Agitate the mixture under an inert atmosphere (Argon or Nitrogen) for 2-3 hours at room temperature. The reaction vessel should be protected from light.

-

Washing: Drain the reaction mixture. Wash the resin extensively with DCM (5 times), 0.5% DIPEA in DMF (3 times), 0.5% Sodium diethyldithiocarbamate in DMF (3 times, to scavenge residual palladium), and finally with DMF (5 times) and DCM (5 times).

-

Confirmation: The newly exposed side-chain carboxyl group is now ready for on-resin modification (e.g., lactamization).

Deprotection of Fmoc-Glu(OBzl)-OH via Catalytic Transfer Hydrogenation

This procedure is typically performed after the peptide has been cleaved from the resin and globally deprotected (except for the Bzl group), though on-resin methods exist.

-

Peptide Dissolution: Dissolve the crude, Bzl-protected peptide in a suitable solvent mixture, such as methanol or a methanol/formic acid mixture.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 1:1 weight ratio with the peptide).

-

Hydrogen Donor: Add a hydrogen donor, such as formic acid or cyclohexene, to the mixture.

-

Reaction: Stir the suspension at room temperature. Monitor the reaction progress by HPLC or Mass Spectrometry. The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Evaporate the combined filtrate under reduced pressure to yield the deprotected peptide, which can then be purified by HPLC.

Common Side Reactions and Mitigation

Pyroglutamate Formation

The most significant side reaction involving glutamic acid is the formation of a pyroglutamate (pGlu) residue when Glu is at the N-terminus of the peptide chain. This intramolecular cyclization involves the nucleophilic attack of the N-terminal amine on the side-chain γ-carboxyl group, resulting in the loss of a water molecule. This reaction is catalyzed by both acidic and basic conditions and can occur during the Fmoc-deprotection step or the subsequent coupling step.

Mitigation Strategies:

-

Rapid Coupling: The most effective strategy is to minimize the time the N-terminal Glu amine is free. Use a highly efficient and rapid coupling agent (e.g., HATU, HCTU) and pre-activate the incoming amino acid to ensure the subsequent coupling reaction is as fast as possible.

-

In-Situ Neutralization: Use coupling protocols that combine the neutralization and coupling steps to reduce exposure to a basic environment.

-

Controlled Deprotection: Avoid unnecessarily long Fmoc deprotection times for the residue preceding the N-terminal Glu.

Mechanism of pyroglutamate formation from N-terminal Glu.

Glutarimide Formation

Analogous to aspartimide formation from aspartic acid, glutamic acid can undergo cyclization to form a six-membered glutarimide ring, particularly in sequences like Glu-Gly. This side reaction is also base-catalyzed and can lead to impurities.

Mitigation Strategies:

-

The use of sterically hindering adjacent residues can reduce the likelihood of this side reaction.

-

Careful control of base exposure time during deprotection is crucial.

Orthogonal Protection Strategy

The power of using derivatives like Fmoc-Glu(OAll)-OH alongside Fmoc-Glu(OtBu)-OH lies in creating a multi-layered orthogonal protection scheme. This allows for complex peptide architectures, such as branched or cyclic peptides, to be synthesized with high precision.

References

An In-depth Guide to the Core Principles of Using Protected Amino Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise assembly of amino acids into a defined sequence is fundamental to biochemical research and the development of peptide-based therapeutics. This process requires a robust chemical strategy to prevent unwanted side reactions originating from the reactive functional groups present in amino acids. This technical guide provides a detailed examination of the principles underpinning the use of protected amino acids. We explore the core concepts of functional group protection and orthogonality, detail the most common protecting group schemes, present quantitative data on their chemical stability, and outline key experimental protocols. This document is intended to serve as a comprehensive resource for professionals engaged in peptide chemistry, from laboratory-scale synthesis to the development of novel therapeutic agents.

The Rationale for Protecting Groups in Peptide Synthesis

Amino acids are bifunctional molecules containing at least one amino group (–NH₂) and one carboxyl group (–COOH). Many also possess additional reactive functional groups in their side chains (R-groups), such as the ε-amino group of lysine, the thiol of cysteine, or the hydroxyl of serine.[1] During peptide bond formation, which involves the coupling of the carboxyl group of one amino acid to the amino group of another, these reactive moieties must be temporarily masked or "protected".[1][2]

Without the use of protecting groups, several undesirable side reactions would occur[1]:

-

Self-polymerization: An unprotected amino acid could react with itself, forming random polymers.

-

Incorrect peptide bond formation: The incoming amino acid could bond through its side-chain functional group instead of its α-amino group.

-

Side-chain modifications: Reactive side chains could interfere with coupling reagents or undergo unwanted chemical transformations.

Therefore, a successful peptide synthesis strategy relies on the selective and temporary protection of the α-amino group and all reactive side-chain groups, leaving only the desired α-carboxyl group free to react.[3]

The Principle of Orthogonality

In the context of chemical synthesis, "orthogonality" is a critical concept that refers to the ability to selectively remove one class of protecting group in the presence of others without affecting them.[4] This is achieved by employing sets of protecting groups that are labile (removable) under entirely different chemical conditions.[4][5]

A typical orthogonal strategy in modern Solid-Phase Peptide Synthesis (SPPS) involves three distinct classes of protecting groups[4]:

-

Temporary Nα-Amino Protecting Groups: These protect the N-terminus of the growing peptide chain and are removed before each coupling cycle. The most common are Fmoc (base-labile) and Boc (acid-labile).[3]

-

Permanent Side-Chain Protecting Groups: These mask reactive side chains and are designed to be stable throughout the entire synthesis, only being removed during the final cleavage step.[6]

-

Semi-Permanent Side-Chain Protecting Groups: These are used for specific applications like on-resin cyclization or branching. They can be removed selectively without disturbing the temporary Nα-group or the permanent side-chain groups.[4]

The proper implementation of an orthogonal protection scheme is paramount for the synthesis of complex peptides with high fidelity.[7]

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-Glu(OtBu)-OtBu in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OtBu)-OtBu, L-Glutamic acid di-tert-butyl ester, is a pivotal building block in modern peptide and medicinal chemistry. Its unique structure, with both the α- and γ-carboxyl groups protected as tert-butyl (OtBu) esters and a free α-amino group, makes it particularly valuable for the synthesis of complex peptides and specialized molecular probes. A primary application of this derivative is in the construction of urea-based inhibitors of Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker and therapeutic target in prostate cancer.[1] The OtBu protecting groups offer stability under various reaction conditions and are readily cleaved with strong acids, such as trifluoroacetic acid (TFA), which is compatible with standard solid-phase peptide synthesis (SPPS) workflows.[2]

This document provides detailed protocols for the application of this compound and its derivatives in solid-phase synthesis, with a focus on the preparation of PSMA inhibitors. It also includes quantitative data on synthetic yields and a visualization of the PSMA signaling pathway to provide a comprehensive resource for researchers in drug development.

Data Presentation

The synthesis of PSMA inhibitors is a key application for glutamate derivatives like this compound. The overall yield of these complex molecules can vary significantly based on the synthetic strategy employed (solution-phase, solid-phase, or a hybrid approach) and the specific linker and chelator moieties being attached. Below is a summary of reported yields for various PSMA inhibitor syntheses, providing a quantitative overview of what can be expected.

| PSMA Inhibitor/Precursor | Synthetic Strategy | Reported Yield | Reference |

| (OtBu)EuE(OtBu)₂ (Glu-urea-Glu core) | 3-step solution-phase synthesis | 84% | [3] |

| (OtBu)KuE(OtBu)₂ (Lys-urea-Glu core) | 3-step solution-phase synthesis | 92% | [3][4] |

| EuE-based and PSMA-1007 precursors on solid phase | Solid-phase synthesis followed by cleavage | 54-63% | [3] |

| DOTA-conjugated PSMA ligands (HTK03177, etc.) | Solid-phase synthesis (Fmoc chemistry) | 4-53% | [5] |

| PSMA-I&F (hybrid imaging tracer) | Mixed solid-phase/solution-phase | 28% (dye conjugation step) | [6] |

| PSMA617 moiety | Solid-phase peptide synthesis (Fmoc) | 37% | [7] |

| [¹⁸F]YC-88 | Click chemistry on precursor | 36-40% (radiochemical) | [8] |

| [¹⁸F]YC-71 | Click chemistry on precursor | 21-25% (radiochemical) | [8] |

Experimental Protocols

The use of glutamate derivatives in SPPS for synthesizing PSMA inhibitors often involves the on-resin formation of a key urea linkage. The following protocol details the solid-phase synthesis of a Glu-Urea-Lys (EUK) pharmacophore, a common core structure in many PSMA inhibitors. This method starts with the immobilization of Fmoc-Glu(OtBu)-OH, followed by on-resin isocyanate formation and subsequent urea synthesis.[9]

Protocol 1: On-Resin Synthesis of Glu-Urea-Lys (EUK) Pharmacophore

This protocol is adapted from a novel solid-phase method for the synthesis of urea-containing peptides.[9][10]

Materials:

-

2-chlorotrityl chloride (2-CTC) resin

-

Fmoc-Glu(OtBu)-OH

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Triphosgene

-

H-Lys(Z)-OtBu (or other suitably protected lysine derivative)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Standard solid-phase peptide synthesis vessel and shaker

Procedure:

-

Resin Loading (Attachment of the first amino acid): a. Swell 1.0 g of 2-CTC resin in anhydrous DCM. b. In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (2 mmol) and DIPEA (8 mmol) in anhydrous DCM/DMF (1:1). c. Add the amino acid solution to the swollen resin and shake at room temperature for 2-4 hours. d. Cap any remaining unreacted trityl chloride groups by washing the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes. e. Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

Fmoc-Deprotection: a. Treat the resin with 25% piperidine in DMF for 30 minutes to remove the Fmoc protecting group from the glutamate residue. b. Wash the resin extensively with DMF and DCM to remove piperidine and the cleaved Fmoc adduct. This step yields resin-bound H-Glu(OtBu)-OH.

-

On-Resin Isocyanate Formation: a. Suspend the deprotected resin in dry DCM in a sealed reaction vessel. b. Cool the vessel to 0°C in an ice bath. c. In a separate flask, prepare a solution of triphosgene (0.6 mmol) in 10 mL of dry DCM. d. Slowly add the triphosgene solution to the resin suspension, followed by the addition of DIPEA (4.5 mmol). e. Stir the mixture at 0°C for 6 hours under sealed conditions to form the isocyanate intermediate on the resin (Resin-Glu(OtBu)-N=C=O).

-

Urea Bond Formation: a. Dissolve H-Lys(Z)-OtBu (or another appropriately protected amine) in dry DCM. b. Add the lysine solution to the resin-bound isocyanate and shake the mixture at room temperature until the reaction is complete (monitor with a Kaiser test, which should become negative, indicating consumption of the free amine). c. Wash the resin thoroughly with DCM to remove any unreacted reagents.

-

Cleavage and Final Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the dried resin with the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the OtBu and other acid-labile side-chain protecting groups simultaneously. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. e. Isolate the precipitated peptide by centrifugation and wash with cold ether. f. Dry the crude peptide product under vacuum. The product can then be purified by reverse-phase HPLC.

Mandatory Visualization

Experimental Workflow for On-Resin EUK Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of the Glu-Urea-Lys (EUK) pharmacophore.

Caption: Workflow for the solid-phase synthesis of the Glu-Urea-Lys (EUK) PSMA inhibitor core.

PSMA Signaling Pathway in Prostate Cancer

Peptides synthesized using this compound are frequently designed to inhibit PSMA. PSMA is not just a passive cell surface marker; it actively participates in signaling pathways that promote prostate cancer progression. A key mechanism involves PSMA's enzymatic activity, which cleaves glutamate from extracellular substrates. This localized increase in glutamate activates metabotropic glutamate receptors (mGluR), which in turn triggers the PI3K-Akt signaling cascade, a critical pathway for cell survival and proliferation.[11][12] Furthermore, PSMA expression can shift the balance from the MAPK-ERK pathway towards the PI3K-Akt pathway, promoting a more aggressive cancer phenotype.[6]

The diagram below outlines this signaling cascade.

Caption: PSMA-mediated activation of the PI3K-Akt survival pathway in prostate cancer cells.

Conclusion

This compound and its N-protected derivatives are indispensable tools in solid-phase peptide synthesis, particularly for creating sophisticated molecules like PSMA inhibitors. The tert-butyl protecting groups provide robust side-chain protection that is compatible with the widely used Fmoc-SPPS strategy. The protocols and data presented here offer a practical guide for researchers, enabling the efficient synthesis of glutamate-containing peptides for applications in drug discovery and molecular imaging. Understanding the underlying biological pathways, such as the PSMA-PI3K-Akt axis, further empowers the rational design of next-generation therapeutics.

References

- 1. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Application Note: Deprotection of OtBu Groups from H-Glu(OtBu)-OtBu

Introduction

In peptide synthesis and the development of complex molecular architectures, the use of protecting groups is fundamental to ensure regioselectivity and prevent unwanted side reactions. The tert-butyl (OtBu) group is a widely employed acid-labile protecting group for the carboxylic acid moieties of amino acids, such as glutamic acid. Its stability under a broad range of chemical conditions, particularly basic and nucleophilic environments, and its clean removal under acidic conditions make it a valuable tool for chemists.[1] This application note provides detailed protocols for the deprotection of the di-tert-butyl ester of L-glutamic acid (H-Glu(OtBu)-OtBu), a common intermediate in organic synthesis. The protocols outlined below utilize various acidic conditions, including strong protic acids and Lewis acids, to afford L-glutamic acid.

Reaction Principle

The deprotection of tert-butyl esters is typically achieved through an acid-catalyzed cleavage.[2] The reaction proceeds via protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.[1][3] The liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of nucleophilic residues. To mitigate these side reactions, scavengers are often added to the reaction mixture to trap the carbocation.[4]

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes various reported methods for the deprotection of OtBu groups from glutamic acid derivatives. While direct quantitative comparisons for this compound are not always available in the literature, the data presented provides insights into the efficacy of different reagent systems.

| Protocol ID | Reagent System | Substrate | Reaction Time | Yield | Purity | Reference(s) |

| DP-TFA-01 | 95% TFA / 2.5% H₂O / 2.5% TIS | Peptide-bound Glu(OtBu) | 1-4 hours | High | High | [5][6] |

| DP-HCl-01 | 0.1 N HCl in HFIP | Fmoc-Glu(OtBu)-OH | 4 hours | Quantitative | High | [7] |

| DP-HCl-02 | 4 M HCl in Dioxane | Boc-AA-Glu(OtBu)-OtBu | 30 min (for Boc) | High (OtBu stable) | High | [8][9] |

| DP-FeCl3-01 | FeCl₃ (1.5 equiv) in DCM | Fmoc-Asp(OtBu)-OMe | 1 hour | High | High | [10] |

| DP-ZnBr2-01 | ZnBr₂ in DCM | N-(PhF)amino acid tert-butyl esters | Not Specified | Good | High | [11] |

| DP-CeCl3-01 | CeCl₃·7H₂O (1.5 equiv) / NaI (1.3 equiv) in MeCN | N-Boc-AA-OtBu | 1-6 hours | 75-99% | High | [12] |

Note: TIS = Triisopropylsilane, HFIP = Hexafluoroisopropanol, DCM = Dichloromethane, PhF = 9-(9-Phenylfluorenyl), MeCN = Acetonitrile. Data for peptide-bound or N-protected derivatives is included to provide general guidance.

Experimental Protocols

Safety Precautions: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Lewis acids should also be handled with care.

Protocol DP-TFA-01: Deprotection using Trifluoroacetic Acid (TFA)

This is the most common and robust method for the complete deprotection of OtBu esters.

Materials:

-

This compound·HCl

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Deionized water

-

Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Dissolve this compound·HCl (1 equivalent) in dichloromethane (approx. 10 mL per gram of substrate).

-

Prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, and 2.5% TIS.

-

Add the cleavage cocktail to the solution of the substrate at room temperature. A typical ratio is 10-20 mL of cocktail per gram of substrate.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.

-

Precipitate the crude L-glutamic acid by adding the concentrated residue to a large volume of cold diethyl ether (at least 10 times the volume of the residue).

-

Collect the precipitate by centrifugation or filtration.

-

Wash the solid product with cold diethyl ether to remove residual scavengers and byproducts.

-

Dry the purified L-glutamic acid under vacuum.

Protocol DP-HCl-01: Deprotection using HCl in Hexafluoroisopropanol (HFIP)

This method provides a TFA-free alternative for OtBu deprotection.

Materials:

-

This compound·HCl

-

Hexafluoroisopropanol (HFIP)

-

Concentrated Hydrochloric Acid (HCl)

-

Rotary evaporator

Procedure:

-

Prepare a 0.1 N solution of HCl in HFIP.

-

Dissolve this compound·HCl (1 equivalent) in the 0.1 N HCl/HFIP solution.

-

Stir the reaction mixture at room temperature for 4 hours.[7]

-

Monitor the reaction for completion by TLC or LC-MS.

-

Remove the solvent under reduced pressure to obtain the crude L-glutamic acid hydrochloride.

-

The product can be further purified by recrystallization if necessary.

Protocol DP-FeCl3-01: Deprotection using Ferric Chloride (FeCl₃)

This protocol utilizes a Lewis acid for the deprotection, which can offer different selectivity compared to protic acids.

Materials:

-

This compound·HCl

-

Anhydrous Ferric Chloride (FeCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound·HCl (1 equivalent) in anhydrous dichloromethane.

-

Add anhydrous FeCl₃ (1.5 equivalents) to the stirred solution at room temperature.[10]

-

Stir the reaction for 1-2 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Caption: Acid-catalyzed deprotection mechanism of this compound.

Caption: General experimental workflow for OtBu deprotection.

Caption: Role of scavengers in preventing side reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. novacellbio.com [novacellbio.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. thieme-connect.com [thieme-connect.com]

The Pivotal Role of H-Glu(OtBu)-OtBu in the Synthesis of Semaglutide and Other GLP-1 Analogs

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists, such as Semaglutide, have emerged as a cornerstone in the management of type 2 diabetes and obesity. The chemical synthesis of these complex peptide analogs is a sophisticated process, often involving a combination of solid-phase peptide synthesis (SPPS), liquid-phase synthesis, and fragment condensation techniques. A key building block in the synthesis of the Semaglutide side chain is the di-tert-butyl ester of glutamic acid, H-Glu(OtBu)-OtBu. This application note provides a detailed overview of the role of this compound in the synthesis of Semaglutide, complete with experimental protocols, quantitative data, and visual diagrams to aid researchers in the field.

The tert-butyl protecting groups on both the alpha- and gamma-carboxyl groups of the glutamic acid moiety are crucial for preventing unwanted side reactions during the synthesis of the fatty acid side chain and its subsequent conjugation to the peptide backbone. The use of this compound, or its N-terminally protected form (e.g., Fmoc-Glu(OtBu)-OH), allows for the selective formation of amide bonds and ensures the integrity of the final product.

Data Presentation

The synthesis of Semaglutide is a multi-step process with yields and purities varying at different stages. The following tables summarize quantitative data reported in various synthetic approaches.

Table 1: Purity and Yield at Different Stages of Semaglutide Synthesis

| Synthesis Stage | Method | Purity of Crude Product (%) | Overall Yield (%) | Reference |

| Crude Peptide after Cleavage | Solid-Phase Peptide Synthesis (SPPS) | 36.7 - 85.06 | Not Reported | [1] |

| Purified Semaglutide | SPPS and HPLC Purification | > 99.0 | 10.32 - 43.46 | [1] |

| Side Chain Synthesis | Liquid-Phase Synthesis | > 98 | ~70 | |

| Fragment Condensation | Solid and Liquid Phase Hybrid | Crude Purity: ~70% | Not Reported | [2] |

Table 2: Comparison of Different Synthetic Strategies for Semaglutide

| Synthetic Strategy | Key Advantages | Key Challenges | Reported Final Purity (%) |

| Linear Solid-Phase Peptide Synthesis | Well-established methodology | Aggregation of growing peptide chain, difficult coupling steps | > 99 |

| Fragment Condensation | Reduced aggregation, higher purity of intermediates | Potential for epimerization at fragment junctions | > 99 |

| Liquid-Phase Synthesis (for side chain) | Scalability, easier purification of intermediates | Requires careful control of reaction conditions | > 98 (for side chain) |

| Hybrid Solid-Liquid Phase Synthesis | Combines advantages of both methods | Complex overall process | > 99 |

Experimental Protocols

The following protocols are synthesized from publicly available information and are intended for informational purposes. Researchers should adapt these protocols based on their specific laboratory conditions and available reagents.

Protocol 1: Synthesis of the Semaglutide Side Chain Precursor

This protocol outlines the synthesis of the acylated glutamic acid derivative, a key component of the Semaglutide side chain, starting from a protected glutamic acid.

Materials:

-

This compound or Fmoc-Glu(OtBu)-OH

-

Octadecanedioic acid mono-tert-butyl ester

-

2-(2-Aminoethoxy)ethanol (AEEA) linker (Fmoc-protected)

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Piperidine solution for Fmoc deprotection

Procedure:

-

Activation of Octadecanedioic Acid: The mono-tert-butyl ester of octadecanedioic acid is activated using a suitable coupling agent like HATU in the presence of a base such as DIPEA in an organic solvent like DMF.

-

Coupling to Glutamic Acid: The activated fatty acid is then reacted with the free amine of this compound to form an amide bond. If starting with Fmoc-Glu(OtBu)-OH, the Fmoc group is first removed using a piperidine solution.

-

Attachment of AEEA Linkers: The resulting molecule is then sequentially coupled to two units of Fmoc-protected AEEA linkers. Each coupling step is followed by Fmoc deprotection to expose the amine for the next coupling reaction.

-

Purification: The final side chain precursor is purified using column chromatography to achieve high purity before its attachment to the peptide backbone.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Semaglutide Backbone

This protocol describes the synthesis of the 31-amino acid peptide backbone of Semaglutide on a solid support.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Lys(Alloc)-OH for orthogonal protection at position 20)

-

Rink Amide resin or similar solid support

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Piperidine solution for Fmoc deprotection

-

Palladium catalyst for Alloc deprotection

Procedure:

-

Resin Swelling and First Amino Acid Coupling: The resin is swelled in DMF, and the first Fmoc-protected amino acid is coupled to the resin using a coupling agent.

-

Iterative Coupling and Deprotection: The peptide chain is elongated by repetitive cycles of Fmoc deprotection with piperidine and coupling of the next Fmoc-protected amino acid.

-

Orthogonal Deprotection: Once the peptide backbone is fully assembled, the Alloc protecting group on the lysine at position 20 is selectively removed using a palladium catalyst.

-

Side Chain Coupling: The purified side chain precursor from Protocol 1 is activated and coupled to the free epsilon-amino group of the lysine on the resin.

-

Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all remaining side chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: The crude Semaglutide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

GLP-1 Signaling Pathway

References

Application Notes and Protocols for the Synthesis of PSMA-Targeting Probes using H-Glu(OtBu)-OtBu Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker and an exceptional target for the diagnosis and treatment of prostate cancer.[1] As a type II transmembrane glycoprotein, it is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1][2] This has spurred the development of highly specific ligands that can be conjugated to imaging agents (for PET or SPECT) or therapeutic radionuclides, a concept known as "theranostics."

The foundational structure for many high-affinity, small-molecule PSMA inhibitors is a urea-based pharmacophore that mimics the natural substrate of PSMA.[3][4][5] The most common and potent of these is the Glu-urea-Lys (KuE) motif, which effectively binds to the active site of the PSMA enzyme.[5][6] The synthesis of this critical motif frequently employs L-glutamic acid di-tert-butyl ester hydrochloride, H-Glu(OtBu)-OtBu·HCl, as a key starting intermediate.[7][8] This document provides detailed protocols for the synthesis, conjugation, and radiolabeling of PSMA-targeting probes, along with a summary of relevant performance data.

Core Synthesis Strategy

The synthesis of urea-based PSMA inhibitors primarily involves a two-step process:

-

Isocyanate Formation : The free amine of the this compound intermediate is converted into a highly reactive isocyanate derivative, typically using a phosgene source like triphosgene.[3][7][9]

-

Urea Bond Formation : The isocyanate intermediate is then reacted with the ε-amino group of a protected lysine residue to form the stable urea linkage, completing the core Glu-urea-Lys structure.[3][9]

This core structure can be assembled using either traditional liquid-phase chemistry or, more commonly, Solid-Phase Peptide Synthesis (SPPS) for greater efficiency and purity.[3][9][10] Once the KuE motif is synthesized, it is further elaborated by conjugating a linker and a chelator (e.g., DOTA, DOTAGA) to enable the complexation of radiometals for imaging or therapy.[11]

Visualized Synthesis and Mechanism Workflow

The overall process, from the key intermediate to the final targeted probe interacting with a cancer cell, is outlined below.

Caption: General workflow for PSMA probe synthesis and its mechanism of action.

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis of Lysine-Urea-Glutamate Intermediate

This protocol is adapted from a procedure for synthesizing a urea-based PSMA inhibitor.[7]

-

Isocyanate Formation from Lysine :

-

Dissolve N(ε)-benzoyloxycarbonyl-L-lysine in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triphosgene and triethylamine to the solution. Stir at 0 °C for the duration of the reaction. Monitor progress by TLC.

-

-

Urea Formation :

-

In a separate flask, dissolve L-glutamic acid di-tert-butyl ester hydrochloride (this compound·HCl) and triethylamine in DCM.

-

Add the glutamate solution to the isocyanate mixture from step 1.

-

Allow the reaction to proceed to completion.

-

-

Purification :

-

Quench the reaction and perform a standard aqueous workup.

-

Purify the crude product using flash column chromatography to yield the protected Lys-urea-Glu intermediate.

-

-

Deprotection :

Protocol 2: Solid-Phase Synthesis of the Glu-Urea-Lys (EUK) Motif

This protocol describes an efficient on-resin synthesis method.[9]

-

Resin Preparation and Glutamate Loading :

-

Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous DCM/DMF (1:1).

-

Add Fmoc-Glu(OtBu)-OH and N,N-Diisopropylethylamine (DIPEA) to the resin suspension. Agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM and dry.

-

-

Fmoc-Deprotection :

-

Treat the resin with 20-25% piperidine in DMF for 30 minutes to remove the Fmoc protecting group from the glutamate alpha-amine.[9]

-

Wash the resin thoroughly with DMF and DCM. Confirm deprotection with a Kaiser test.

-

-

On-Resin Isocyanate Formation :

-

Suspend the resin in dry DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of triphosgene in dry DCM.

-

Slowly add the triphosgene solution and DIPEA to the resin suspension under sealed conditions. Stir for 6 hours at 0 °C.[9]

-

-

Urea Bond Formation :

-

Add a solution of a protected lysine derivative (e.g., H-Lys(Alloc)-OH) and DIPEA in DMF to the isocyanate-functionalized resin.

-

Agitate the mixture overnight. Wash the resin.

-

-

Cleavage and Deprotection :

-

Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]

-

Protocol 3: Chelator Conjugation (DOTA)

After synthesizing the core motif with a free N-terminal amine, a chelator is attached for radiolabeling.

-

Activation : The synthesized peptide is dissolved in a suitable solvent like DMF or DMSO.

-

Coupling : An activated ester of the chelator, such as DOTA-NHS-ester, is added to the peptide solution along with a non-nucleophilic base like DIPEA.

-

Reaction : The mixture is stirred at room temperature for several hours or overnight until the reaction is complete, as monitored by HPLC.

-

Purification : The final DOTA-conjugated PSMA probe precursor is purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 4: Radiolabeling with Lutetium-177

This is a general protocol for labeling DOTA-conjugated PSMA probes (e.g., PSMA-617) with the therapeutic radionuclide ¹⁷⁷Lu.[11][13]

-

Preparation : In a reaction vial, combine the DOTA-PSMA precursor solution with a suitable buffer (e.g., sodium acetate, pH 4-5).

-

Radionuclide Addition : Add the required activity of [¹⁷⁷Lu]LuCl₃ solution to the vial.

-

Incubation : Heat the reaction mixture at 90-95°C for 15-30 minutes.[14] The exact time and temperature may need optimization.

-

Quality Control : After incubation, check the radiochemical purity using radio-TLC or radio-HPLC.[13][15] A purity of >95% is typically required for clinical use.

-

Purification (if needed) : If significant impurities are present, the product can be purified using a C18 Sep-Pak cartridge.

Quantitative Data Summary

The following tables summarize key quantitative data reported for various PSMA probes synthesized using related methodologies.

Table 1: Synthesis Yields and Purity of PSMA Probes and Intermediates

| Compound/Step | Synthesis Method | Yield | Purity | Reference |

| Lys-urea-Glu Intermediate | Liquid-Phase | 41% | - | [7] |

| PSMA-I&F | Mixed-Phase | 28% (dye conjugation) | >96% | [16] |

| Al¹⁸F-PSMA-CM | Automated Synthesis | 34.2 ± 5.2% (RCY¹) | >99% (RCP²) | [17] |

| Polypeptide-linked Inhibitors | Solid-Phase | 88% to 94% | >95% | [13] |

| EuE-k-¹⁸F-FBOA | Automated Synthesis | 67 ± 7% (RCY) | >98% (RCP) | [18][19] |

| EuE-k-β-a-¹⁸F-FPyl | Automated Synthesis | 53 ± 7% (RCY) | >98% (RCP) | [18][19] |

| ⁶⁸Ga-PSMA-I&F | Automated Synthesis | 74% (RCY) | >98% (RCP) | [16] |

| ¹⁷⁷Lu-PSMA-I&F | Manual Synthesis | 98% (RCY) | >98% (RCP) | [16] |

¹RCY: Radiochemical Yield (decay-corrected) ²RCP: Radiochemical Purity

Table 2: Binding Affinities of Various PSMA Probes

| Compound | Assay Type | Binding Affinity | Reference |

| Novel Urea-based Inhibitor | Cell-based Radiometric | IC₅₀ = 0.013 µM | [9] |

| MIP-1072 | NAALADase Inhibition | Kᵢ = 4.6 ± 1.6 nM | [2] |

| MIP-1095 | NAALADase Inhibition | Kᵢ = 0.24 ± 0.14 nM | [2] |

| ¹²³I-MIP-1072 | LNCaP Cell Binding | Kₑ = 3.8 ± 1.3 nM | [2] |

| ¹²³I-MIP-1095 | LNCaP Cell Binding | Kₑ = 0.81 ± 0.39 nM | [2] |

| PSMA-Q | Enzyme-based Assay | Kᵢ = 8.11 ± 0.49 nM | [20] |

| PSMA-4PY | Enzyme-based Assay | Kᵢ = 20.0 ± 0.87 nM | [20] |

| PSMA-P | Enzyme-based Assay | Kᵢ = 42.40 ± 2.11 nM | [20] |

| EuE-k-¹⁸F-FBOA | Competitive Binding | IC₅₀ = 4.2 ± 0.4 nM | [18][19] |

| EuE-k-β-a-¹⁸F-FPyl | Competitive Binding | IC₅₀ = 1.1 ± 0.2 nM | [18][19] |

| ¹⁸F-DCFPyl | Competitive Binding | IC₅₀ = 12.3 ± 1.2 nM | [18][19] |

| ¹⁸F-PSMA-1007 | Competitive Binding | IC₅₀ = 4.2 ± 0.5 nM | [18][19] |

Table 3: Radiolabeling Performance and Properties of PSMA Probes

| Radiotracer | Specific Activity | Key Feature | Reference |

| ⁶⁸Ga-PSMA-I&F | 61 GBq/µmol | Hybrid PET/Fluorescence Probe | [16] |

| ¹⁷⁷Lu-PSMA-I&F | 55 GBq/µmol | Hybrid SPECT/Fluorescence Probe | [16] |

| Al¹⁸F-PSMA-CM | 15.2 ± 2.9 GBq/µmol | Albumin-binding probe | [17] |

| ¹⁷⁷Lu-Conjugates (13A-F) | 8.9–9.02 MBq/nmol | Polypeptide linkers | [13] |

| [¹⁸F]6 | 250-300 Ci/mmol | ¹⁸F-labeled urea-based probe | [21] |

| ⁶⁸Ga/⁴⁴Sc/¹⁷⁷Lu-AAZTA⁵-PSMA-617 | - | Fast labeling at room temperature | [15] |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preclinical Evaluation of Novel Glutamate-Urea-Lysine Analogs that Target Prostate Specific Membrane Antigen as Molecular Imaging Pharmaceuticals for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of an Albumin-Based PSMA Probe With Prolonged Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Radiohalogenated Prostate-Specific Membrane Antigen (PSMA)-Based Ureas as Imaging Agents for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Incorporating H-Glu(OtBu)-OtBu into Complex Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of glutamic acid residues into complex peptide sequences is a cornerstone of modern peptide chemistry, with wide-ranging applications in drug discovery and development. The use of the protected amino acid derivative, H-Glu(OtBu)-OtBu (L-Glutamic acid di-tert-butyl ester), offers a strategic advantage in solid-phase peptide synthesis (SPPS) by preventing side reactions at the gamma-carboxyl group of glutamic acid. This document provides detailed application notes and protocols for the efficient and successful incorporation of this compound into complex peptide sequences, with a focus on quantitative data, experimental methodologies, and visual workflows to guide researchers.